7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Overview
Description
“7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline” is a chemical compound with the CAS Number 1375108-46-5 . It has a molecular weight of 256.11 and its molecular formula is C14H17BN2O2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that compounds with similar structures can be synthesized through borylation or coupling with aryl iodides .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10-8-16-9-17-12(10)7-11/h5-9H,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
The compound may be involved in nucleophilic reactions due to the presence of oxygen, which has a strong electronegativity .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 256.11 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Precursor for Synthesis
Organic Synthesis and Characterization : A study by Liao et al. (2022) details the synthesis and characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, highlighting the compound's role as a raw substitute material in organic synthesis. The structure was confirmed through various spectroscopic methods, and its molecular structure was analyzed using Density Functional Theory (DFT) (Liao, T., Liu, X., Wang, Y.-Z., & Zhou, Z., 2022).
Hydrolysis Studies : Son et al. (2015) investigated the hydrolysis of 8-(pinacolboranyl)quinoline, a compound related to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. They discovered that the expected hydrolysis product was not observed, instead yielding other compounds, demonstrating the compound's reactivity and importance in synthetic chemistry (Son, J., Tamang, S. R., Yarbrough, J. C., & Hoefelmeyer, J., 2015).
Pharmaceutical Research
Antitumor and Antimicrobial Activity : Kassab et al. (2016) synthesized novel 6,7-dimethoxyquinazoline derivatives and evaluated their antitumor and antimicrobial activity, indicating the potential of quinazoline derivatives in pharmaceutical research (Kassab, A. E., Gedawy, E. M., Mahmoud, Z., & Khattab, R., 2016).
Antimalarial Drug Lead Synthesis : Mizukawa et al. (2021) explored the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines, with a focus on their antimalarial activity. This study underscores the significance of quinazoline derivatives in developing antimalarial drugs (Mizukawa, Y., Ikegami-Kawai, M., Horiuchi, M., et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10-8-16-9-17-12(10)7-11/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXJTNJULNSBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=NC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739783 | |
Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |
CAS RN |
1375108-46-5 | |
Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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